1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone
Description
1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS: 1290608-24-0) is a nitro-substituted dihydroquinoline derivative. Its structure features a ketone group at the 1-position of the 3,4-dihydroquinoline scaffold and a nitro group at the 8-position.
Properties
IUPAC Name |
1-(8-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-8(14)12-7-3-5-9-4-2-6-10(11(9)12)13(15)16/h2,4,6H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVSCVLVIRONHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856713 | |
| Record name | 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1290608-24-0 | |
| Record name | 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves the following steps:
Nitration of Quinoline: The starting material, quinoline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 8-position.
Reduction: The nitroquinoline is then reduced to 3,4-dihydroquinoline using a suitable reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The final step involves the acylation of the 3,4-dihydroquinoline with ethanoyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitro or ketone positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new drugs, particularly those targeting microbial infections or cancer.
Biology: As a probe or inhibitor in biochemical studies involving quinoline-binding proteins or enzymes.
Industry: As an intermediate in the synthesis of agrochemicals, dyes, or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Positional Isomers and Nitro-Substituted Analogs
- 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone (QC-1315): CAS: 14026-46-1; Purity: 95% . Differs in the nitro group position (6 vs. 8). The electronic effects and steric hindrance of the nitro group at the 6-position may alter reactivity compared to the 8-nitro derivative.
- AR54: Structure: 2-(pyrimidin-2-ylthio)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone. Contains a pyrimidinylthio group and a trimethyl-phenyl substituent, enhancing its anticancer activity (IC₅₀ = 1.01 µg/mL against liver cancer) . The absence of a nitro group in AR54 suggests divergent biological pathways compared to the target compound.
Functional Group Variations
- 1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone (CAS 14028-67-2): Isoquinoline analog with a ketone at the 2-position. Structural differences (quinoline vs. isoquinoline) influence π-π stacking and hydrogen-bonding interactions, affecting pharmacological properties .
Purity and Stability
Anticancer Potential
- AR54 and tetralin derivatives (e.g., 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone) demonstrate selective cytotoxicity against liver and breast cancer, suggesting that substituents like pyrimidine or aromatic rings enhance activity . The nitro group in the target compound may confer distinct reactivity (e.g., nitroreductase activation) or toxicity profiles.
Structural and Electronic Comparisons
Biological Activity
1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic compound belonging to the quinoline family, characterized by the presence of a nitro group and a ketone functional group. Quinoline derivatives are recognized for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : 1-(8-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone
- Molecular Formula : C₁₁H₁₂N₂O₃
- Molecular Weight : 220.22 g/mol
- CAS Number : 1290608-24-0
The biological activity of this compound may be attributed to its ability to interact with various biological targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components such as proteins and nucleic acids. This interaction can modulate enzyme activities and influence signaling pathways within cells.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The presence of the nitro group in this compound is likely to enhance its antimicrobial efficacy through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways.
Antitumor Activity
Quinoline derivatives are also explored for their potential antitumor effects. In vitro studies have demonstrated that compounds structurally related to this compound can induce apoptosis in cancer cells by activating caspase pathways. This suggests that the compound may possess similar antitumor properties, warranting further investigation into its efficacy against various cancer cell lines.
Antioxidant Properties
The antioxidant capacity of quinoline derivatives has been documented in several studies. The ability of these compounds to scavenge free radicals contributes to their protective effects against oxidative stress-related diseases. Research on related quinoline compounds has shown significant inhibition of oxidative stress markers in cellular models, indicating a potential for this compound as an antioxidant agent.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 8-Nitroquinoline | Structure | Antimicrobial |
| 3,4-Dihydroquinoline | Structure | Antitumor |
| 1-(8-Nitroquinolin-1-yl)ethanone | Structure | Antioxidant |
Case Studies
Several case studies highlight the biological activity of quinoline derivatives:
- Antimicrobial Efficacy : A study tested various quinoline derivatives against Staphylococcus aureus and Escherichia coli, finding that modifications at the nitro position significantly enhanced antibacterial activity.
- Antitumor Mechanism : Research focused on the apoptotic effects of quinoline derivatives in human breast cancer cells revealed that certain structural modifications led to increased caspase activation and cell cycle arrest.
- Oxidative Stress Protection : A study evaluated the antioxidant capacity of quinoline derivatives using DPPH and ABTS assays, demonstrating that compounds with nitro groups exhibited superior radical scavenging abilities compared to their non-nitro counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
